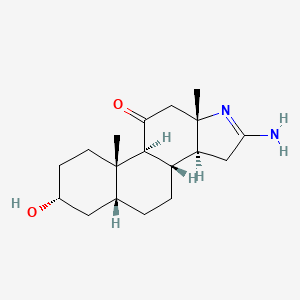
3-Hydroxy-16-imino-17-azaandrostan-11-one
Übersicht
Beschreibung
RU-5135 is a synthetic organic compound classified as a convulsant amidine steroid. It is known for its ability to inhibit gamma-aminobutyric acid receptor binding, which makes it a significant compound in neurological research . The molecular formula of RU-5135 is C18H28N2O2, and it has a molecular weight of 304.434 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von RU-5135 erfolgt in mehreren Schritten, beginnend mit der Herstellung der Kernssteroidstruktur, gefolgt von der Einführung der Amidingruppe. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und nicht allgemein veröffentlicht. Allgemeine Methoden zur Synthese von Amidinstereoiden umfassen typischerweise die Verwendung von starken Basen und spezifischen Katalysatoren, um die Bildung der Amidingruppe zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion von RU-5135 würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, einschließlich der Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird als Pulver bei -20°C gelagert, um langfristige Stabilität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: RU-5135 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe in RU-5135 kann oxidiert werden, um Ketone oder Aldehyde zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Amidingruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise würde die Oxidation der Hydroxylgruppe ein Keton ergeben, während die Reduktion der Carbonylgruppe einen Alkohol ergeben würde.
Wissenschaftliche Forschungsanwendungen
RU-5135 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:
Neurologische Forschung: Aufgrund seiner Fähigkeit, die Bindung an den Gamma-Aminobuttersäure-Rezeptor zu hemmen, wird RU-5135 verwendet, um die Mechanismen von Krampfanfällen und anderen neurologischen Erkrankungen zu untersuchen.
Pharmakologie: Es wird verwendet, um die Auswirkungen der Hemmung des Gamma-Aminobuttersäure-Rezeptors auf verschiedene physiologische Prozesse zu untersuchen.
Arzneimittelentwicklung: RU-5135 dient als Leitstruktur für die Entwicklung neuer Medikamente, die auf Gamma-Aminobuttersäure-Rezeptoren abzielen.
5. Wirkmechanismus
RU-5135 übt seine Wirkung aus, indem es an Gamma-Aminobuttersäure-Rezeptoren bindet und deren Aktivität hemmt. Diese Hemmung stört die normale inhibitorische Signalübertragung im Nervensystem und führt zu krampfauslösenden Effekten . Die molekularen Ziele von RU-5135 sind die Gamma-Aminobuttersäure-Rezeptoren, und die beteiligten Signalwege umfassen den Gamma-Aminobuttersäure-Signalweg.
Ähnliche Verbindungen:
Bicucullin: Ein weiterer Gamma-Aminobuttersäure-Rezeptorantagonist mit ähnlichen krampfauslösenden Effekten.
Picrotoxin: Ein nicht-kompetitiver Antagonist von Gamma-Aminobuttersäure-Rezeptoren.
Vergleich: RU-5135 ist in seiner Struktur als Amidinstereoide einzigartig, was es von anderen Gamma-Aminobuttersäure-Rezeptorantagonisten wie Bicucullin und Picrotoxin unterscheidet. Seine spezifische Bindungsaffinität und seine inhibitorischen Wirkungen auf Gamma-Aminobuttersäure-Rezeptoren machen es zu einem wertvollen Werkzeug in der neurologischen Forschung .
Wirkmechanismus
RU-5135 exerts its effects by binding to gamma-aminobutyric acid receptors and inhibiting their activity. This inhibition disrupts the normal inhibitory signaling in the nervous system, leading to convulsant effects . The molecular targets of RU-5135 are the gamma-aminobutyric acid receptors, and the pathways involved include the gamma-aminobutyric acidergic signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Bicuculline: Another gamma-aminobutyric acid receptor antagonist with similar convulsant effects.
Picrotoxin: A non-competitive antagonist of gamma-aminobutyric acid receptors.
Comparison: RU-5135 is unique in its structure as an amidine steroid, which distinguishes it from other gamma-aminobutyric acid receptor antagonists like bicuculline and picrotoxin. Its specific binding affinity and inhibitory effects on gamma-aminobutyric acid receptors make it a valuable tool in neurological research .
Eigenschaften
IUPAC Name |
(3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10-,11-,12+,13+,16-,17+,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAKESJIQFAQJA-NJYPJRCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC(=N4)N)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000006 | |
| Record name | 7-Hydroxy-2-imino-9a,11a-dimethylhexadecahydro-10H-naphtho[2,1-e]indol-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78774-26-2, 83220-72-8 | |
| Record name | (3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-Amino-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-7-hydroxy-9a,11a-dimethyl-10H-naphth[2,1-e]indol-10-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78774-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RU 5135 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078774262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-2-imino-9a,11a-dimethylhexadecahydro-10H-naphtho[2,1-e]indol-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83220-72-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RU-5135 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1OGA081AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone](/img/structure/B1680104.png)
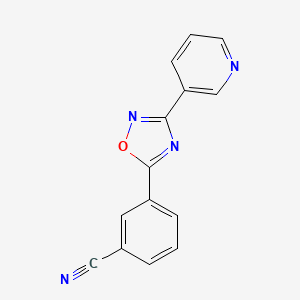
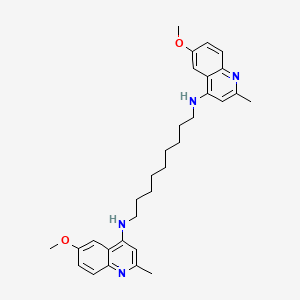
![4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid](/img/structure/B1680109.png)
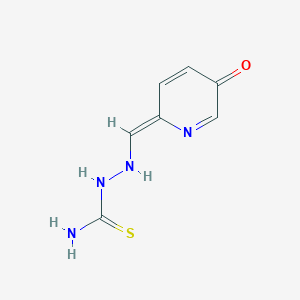
![5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1680113.png)
![10,13-Dimethyl-17-[2-(6-methylsulfanylpurin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680114.png)
![10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680117.png)
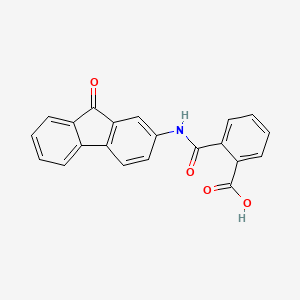
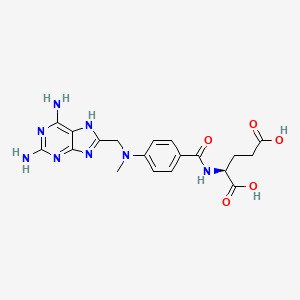
![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)
